molecular formula C13H13ClN2O4 B13114094 1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid

1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid

Cat. No.: B13114094
M. Wt: 296.70 g/mol
InChI Key: SUKZZNZBVGNMNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid ( 1041481-62-2) is a high-value chemical building block primarily used in medicinal chemistry and drug discovery research. This compound features a molecular formula of C13H13ClN2O4 and a molecular weight of 296.71 g/mol . Its structure incorporates two key functional handles: a carboxylic acid group and a chloro substituent on the indazole core, which is protected by a tert-butoxycarbonyl (Boc) group on the nitrogen . This bifunctional nature allows researchers to selectively perform a variety of synthetic transformations, such as amide coupling via the carboxylic acid and palladium-catalyzed cross-coupling reactions via the chloro group, making it an versatile intermediate for constructing diverse compound libraries. The predicted physicochemical properties include a boiling point of 462.5±48.0 °C, a density of 1.40±0.1 g/cm3, and an acid dissociation constant (pKa) of 2.52±0.30 . The Boc protecting group is a critical feature, as it can be readily removed under mild acidic conditions to reveal the NH-indazole, a pharmacophore present in many biologically active molecules. This compound is intended for use as a Heterocyclic Building Block in scientific research . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can leverage this scaffold in the synthesis of potential pharmaceutical agents, targeting a wide range of biological targets.

Properties

Molecular Formula

C13H13ClN2O4

Molecular Weight

296.70 g/mol

IUPAC Name

4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-5-carboxylic acid

InChI

InChI=1S/C13H13ClN2O4/c1-13(2,3)20-12(19)16-9-5-4-7(11(17)18)10(14)8(9)6-15-16/h4-6H,1-3H3,(H,17,18)

InChI Key

SUKZZNZBVGNMNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=C(C=C2)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Protection of Indazole Nitrogen with tert-Butoxycarbonyl Group

The BOC protection is a common strategy to protect the indazole nitrogen to prevent unwanted side reactions during further functionalization.

  • The indazole-5-carboxylic acid is treated with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine or sodium hydride in solvents like methanol or dimethylformamide (DMF).
  • Reaction conditions generally involve stirring at room temperature or slightly elevated temperatures (e.g., 25–70 °C) for several hours.
  • The BOC group selectively protects the N1 position of the indazole ring.

This step is crucial for subsequent selective halogenation at the 4-position without affecting the nitrogen.

Carboxylic Acid Functionality at the 5-Position

The 5-carboxylic acid group is either retained from the starting indazole-5-carboxylic acid or introduced via hydrolysis of ester intermediates.

  • Esterification of indazole-5-carboxylic acid to tert-butyl or allyl esters is reported to facilitate purification and subsequent functionalization.
  • Hydrolysis of these esters under acidic conditions (e.g., trifluoroacetic acid) regenerates the free carboxylic acid.

Representative Preparation Method (Literature-Based)

A convergent synthetic route reported involves the following steps:

Step Reagents/Conditions Description Yield (%)
1. Indazole-5-carboxylic acid + di-tert-butyl dicarbonate, triethylamine, methanol, room temp, 12 h BOC protection of indazole nitrogen High (typically >80%)
2. Chlorination with N-chlorosuccinimide or equivalent in dichloromethane, 0–25 °C Selective 4-chlorination of BOC-protected indazole Moderate to high
3. Hydrolysis of ester intermediates with trifluoroacetic acid in dichloromethane, room temp, 2 h Deprotection of tert-butyl ester to free carboxylic acid High

Alternative Synthetic Approaches

  • Allyl ester intermediates of indazole-5-carboxylic acid have been used, followed by alkylation at N1, azide substitution, and subsequent transformations leading to the target compound.
  • Catalytic hydrogenation, azide chemistry, and carbamate formation have been employed to introduce various substituents on the indazole ring, which can be adapted for the synthesis of the 4-chloro derivative.
  • Use of coupling agents such as N-ethyl-N-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) facilitates amide bond formation in related indazole derivatives, indicating potential for derivatization.

Summary Table of Key Reagents and Conditions

Transformation Reagents Solvent Temperature Time Notes
BOC Protection Di-tert-butyl dicarbonate, triethylamine Methanol or DMF RT to 70 °C 12 h Selective N1 protection
4-Chlorination N-Chlorosuccinimide or Cl2 source Dichloromethane 0–25 °C Few hours Controlled halogenation
Ester Hydrolysis Trifluoroacetic acid Dichloromethane RT 2 h Deprotection to carboxylic acid

Research Findings and Considerations

  • High yields (>80%) are achievable with careful control of reaction conditions.
  • The order of protection and halogenation steps affects selectivity and purity.
  • Purification typically involves silica gel chromatography and recrystallization from solvents like petroleum ether/dichloromethane.
  • Analytical data such as NMR and mass spectrometry confirm the structure and purity of intermediates and final products.
  • Avoidance of harsh conditions preserves the sensitive carboxylic acid and BOC groups.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.

    Deprotection: Strong acids such as TFA or HCl.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It serves as a tool compound in biological studies to investigate the role of indazole derivatives in various biological processes.

    Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by:

The molecular targets and pathways involved vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, physical properties, and applications of 1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid with analogous compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Applications References
Target Compound : 1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid Indazole 4-Cl, 5-COOH, 1-BOC ~297.7* Not reported Pharmaceutical intermediate
Ethyl 1-[(tert-BOC)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-1H-pyrrole-3-carboxylate (10a) Pyrrole BOC-amino, indolyl, methyl, ethyl ester 554.0 169–173 Organic synthesis, heterocycle libraries
1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid Piperidine-triazole BOC-piperidine, triazole, 5-COOH 296.3 Not reported Drug discovery, peptide mimetics
2-(1-(tert-BOC)piperidin-4-yl)oxazole-5-carboxylic acid Oxazole BOC-piperidine, oxazole, 5-COOH 296.3 Not reported Materials science, agrochemicals
1-BOC-Oxindole-5-boronic acid Oxindole BOC, 5-boronic acid 277.1 Not reported Suzuki-Miyaura cross-coupling reactions
1-(tert-BOC)-indolin-4-yl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Indoline-pyrazole BOC, 5-CF3, 4-COOH Not reported Not reported Antiviral/anticancer agents

*Estimated molecular weight based on formula C₁₃H₁₄ClN₂O₄.

Physicochemical Properties

  • Melting Points : Pyrrole derivatives (e.g., 10a, 10b) exhibit higher melting points (169–190°C) due to strong intermolecular hydrogen bonding from indolyl and amide groups. The target compound’s melting point is unreported but likely lower due to reduced aromatic stacking .
  • Solubility : The BOC group improves solubility in organic solvents (e.g., THF, DCM), while the carboxylic acid enhances aqueous solubility at physiological pH. Chlorine and trifluoromethyl substituents increase lipophilicity, impacting membrane permeability .

Biological Activity

1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid is an indazole derivative with significant potential in medicinal chemistry. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group and a chlorine substituent, which enhance its stability and reactivity. This article reviews the biological activities associated with this compound, including its mechanisms of action, synthetic pathways, and comparative analysis with related compounds.

  • Molecular Formula : C13H13ClN2O4
  • Molecular Weight : 296.70 g/mol
  • Structure : The compound features a fused benzene and pyrazole ring, characteristic of indazole derivatives.

The biological activity of 1-(tert-Butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : The indazole core can interact with enzyme active sites, inhibiting their activity. This property is particularly relevant for compounds targeting specific metabolic pathways.
  • Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Properties

Research has indicated that indazole derivatives exhibit anticancer activities through various mechanisms, including:

  • Inhibition of Tumor Growth : Studies have shown that compounds structurally related to 1-(tert-butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

Antimicrobial Activity

Indazole derivatives have also been investigated for their antimicrobial properties:

  • Inhibition of Bacterial Growth : Some studies suggest that these compounds can inhibit the growth of pathogenic bacteria, although specific data on 1-(tert-butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid is limited.

Synthetic Routes

The synthesis of 1-(tert-butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid involves several key steps:

  • Formation of Indazole Core : Cyclization reactions using hydrazines and ortho-substituted aromatic compounds.
  • Chlorination : Introduction of the chloro group using reagents such as thionyl chloride.
  • Protection with Boc Group : The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base.
  • Carboxylation : Incorporation of the carboxylic acid group via carboxylation reactions.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
1H-IndazoleBasic indazole structureLacks substituents that enhance reactivity
4-Chloro-1H-indazoleChlorine substitution at 4-positionIncreased reactivity compared to unsubstituted
1-(tert-Butoxycarbonyl)-1H-indazoleBoc protecting groupImproved stability during reactions
5-Methyl-1H-indazoleMethyl substitution at 5-positionAltered biological activity profiles

The unique combination of functional groups in 1-(tert-butoxycarbonyl)-4-chloro-1H-indazole-5-carboxylic acid provides distinct reactivity and stability compared to simpler indazoles.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activities of indazole derivatives:

  • Anticancer Activity Study : A study demonstrated that certain indazole derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Enzyme Inhibition Research : Research indicated that modifications to the indazole structure could enhance selectivity for specific enzyme targets involved in cancer metabolism.
  • Antimicrobial Efficacy Assessment : A comparative study highlighted the antimicrobial properties of various indazoles, suggesting potential applications in treating bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.